SPPC

Membrane biophysics High-pressure phase behavior Bilayer interdigitation

SPPC (1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine, also designated 18:0-16:0 PC) is an asymmetric saturated phosphatidylcholine bearing stearic acid (C18:0) at the sn-1 position and palmitic acid (C16:0) at the sn-2 position, with a molecular weight of 762.09 g/mol and molecular formula C42H84NO8P. As a phospholipid featuring two fully saturated acyl chains of unequal length, SPPC forms stable bilayer membranes and exhibits a gel-to-liquid crystalline phase transition temperature (Tm) in the range of approximately 44–49°C under atmospheric conditions, rendering it a well-defined model lipid for studying membrane biophysics, phase behavior, and asymmetric bilayer packing effects.

Molecular Formula C42H84NO8P
Molecular Weight 762.1 g/mol
CAS No. 59403-53-1
Cat. No. B3044070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPPC
CAS59403-53-1
Molecular FormulaC42H84NO8P
Molecular Weight762.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
InChIKeyBYSIMVBIJVBVPA-RRHRGVEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPPC (CAS: 59403-53-1): 1-Stearoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine – Core Identity and Physicochemical Profile for Research Procurement


SPPC (1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine, also designated 18:0-16:0 PC) is an asymmetric saturated phosphatidylcholine bearing stearic acid (C18:0) at the sn-1 position and palmitic acid (C16:0) at the sn-2 position, with a molecular weight of 762.09 g/mol and molecular formula C42H84NO8P [1]. As a phospholipid featuring two fully saturated acyl chains of unequal length, SPPC forms stable bilayer membranes and exhibits a gel-to-liquid crystalline phase transition temperature (Tm) in the range of approximately 44–49°C under atmospheric conditions, rendering it a well-defined model lipid for studying membrane biophysics, phase behavior, and asymmetric bilayer packing effects [2].

SPPC (CAS: 59403-53-1): Why Positional Isomers and Symmetric PC Analogs Cannot Be Substituted in Biophysical and Formulation Studies


In phosphatidylcholine (PC) procurement for membrane research or lipid-based formulation development, the specific positional distribution of acyl chains (sn-1 vs. sn-2) is not an interchangeable detail. SPPC is the positional isomer of PSPC (1-palmitoyl-2-stearoyl-PC; 16:0-18:0 PC), and the two compounds—despite identical molecular weight and total carbon number—exhibit measurably divergent bilayer thermodynamic properties due solely to the reversal of fatty acid placement [1]. Similarly, SPPC cannot be substituted with symmetric di-saturated PCs such as C17PC (diheptadecanoyl-PC) or DPPC (dipalmitoyl-PC) without fundamentally altering the membrane's pressure response, interdigitation threshold, and gel-phase packing characteristics. The quantitative evidence presented below establishes SPPC's specific performance metrics against these comparators, enabling informed procurement decisions where precise membrane physical chemistry is the experimental variable of interest [2].

SPPC (CAS: 59403-53-1): Head-to-Head Quantitative Differentiation Against Positional Isomer PSPC and Symmetric PC Analogs


SPPC vs. Positional Isomer PSPC: Critical Interdigitation Pressure (CIP) Under Hydrostatic Stress

In a direct head-to-head comparison under identical experimental conditions using differential scanning calorimetry and high-pressure optical methods, SPPC (18:0-16:0 PC) exhibited a critical interdigitation pressure (CIP) of 93.0 MPa, which was 1.84-fold higher than the 50.6 MPa CIP observed for its positional isomer PSPC (16:0-18:0 PC). Both lipids possess the same molecular weight (762.09 g/mol), identical acyl chains, and identical total carbon number—differing only in the sn-1/sn-2 placement of the stearoyl and palmitoyl chains [1].

Membrane biophysics High-pressure phase behavior Bilayer interdigitation

SPPC vs. PSPC: Differential Gel-Phase Bilayer Packing Strength Measured by Prodan Fluorescence Spectroscopy

Prodan fluorescence spectroscopy, a polarity-sensitive probe method, revealed that the gel-phase bilayer packing of asymmetric SPPC is measurably weaker than that of symmetric C17PC, and that vesicle size affects the packing of the interdigitated gel phase most markedly among the three gel phases studied. Furthermore, the Prodan emission maximum for the SPPC LβI interdigitated phase exhibited a narrow-range red-shift from 441 nm to 449 nm, indicating the formation of a less polar "pocket" between uneven terminal methyl ends of the sn-1 and sn-2 chains—a structural feature absent in symmetric lipid bilayers [1].

Fluorescence spectroscopy Bilayer packing density Vesicle size effects

SPPC as a Saturated Glycerophospholipid Substitute for Sphingomyelin in Raft-Like Liposome Formulations

In a fluorescence retention assay measuring SBD-TMR probe binding to liposomes of defined composition, SPPC substituted for sphingomyelin (SM) in a basic raft-like mixture (POPC:SPPC:Cholesterol at 45:25:30 molar ratio) demonstrated detectable binding capacity. However, unlike SM-containing rafts, SPPC-containing rafts exhibited complete abolition of binding upon addition of 10% ganglioside GD1a, whereas SM-containing rafts retained strong binding in the presence of GD1a [1].

Lipid raft models Membrane domain formation Sphingomyelin substitution

SPPC Phase Transition Thermodynamics: Acyl-Chain Asymmetry Governed by sn-2 Chain Length

Systematic thermodynamic comparison of PSPC (16:0-18:0), C17PC (17:0-17:0), and SPPC (18:0-16:0) bilayers—all possessing identical total acyl carbon number (C34)—demonstrated that the sn-2 acyl chain length of asymmetric PCs governs primarily the bilayer phase transition properties. The contribution of the two acyl chains to thermodynamic quantities for the phase transitions of asymmetric PSPC and SPPC bilayers was not even, despite their identical molecular composition. SPPC, with the longer C18:0 chain at sn-1 and shorter C16:0 at sn-2, exhibits distinct temperature-pressure phase boundary behavior relative to its reversed-chain isomer PSPC [1].

Thermodynamic profiling Phase diagram construction Acyl-chain structure-function relationships

SPPC (CAS: 59403-53-1): Defined Research and Formulation Application Scenarios Based on Verified Differentiation


High-Pressure Membrane Biophysics and Barophysiology Studies

SPPC is the optimal phosphatidylcholine for investigations of pressure-induced membrane interdigitation where the experimental objective is to compare positional isomer effects or to achieve higher critical interdigitation pressure thresholds. With a CIP of 93.0 MPa (vs. 50.6 MPa for PSPC and 79.1 MPa for symmetric C17PC), SPPC bilayers require substantially greater hydrostatic pressure to transition into the interdigitated LβI phase, enabling pressure-resolved studies of membrane phase behavior over a wider pressure range before interdigitation occurs [1]. This property is particularly valuable in deep-sea biology simulations and barophysiology research where membrane adaptations to high-pressure environments are being modeled.

Asymmetric Bilayer Packing and Interdigitation Mechanism Studies Using Fluorescence Probes

SPPC uniquely enables the study of interdigitated gel phases containing a structurally defined hydrophobic 'pocket' between mismatched sn-1 and sn-2 chain termini, as evidenced by the 8 nm Prodan emission red-shift (441 nm → 449 nm) upon Lβ'/LβI phase transition. This pocket region, absent in symmetric lipid bilayers and not equivalently formed in PSPC, makes SPPC the lipid of choice for researchers employing environment-sensitive fluorescent probes (e.g., Prodan, Laurdan) to map bilayer polarity gradients and interdigitation-dependent packing defects in asymmetric membranes [2].

Sphingomyelin-Free Raft-Mimetic Liposome Formulations

SPPC can serve as a fully saturated glycerophospholipid substitute for sphingomyelin in simplified lipid raft model membranes, as demonstrated by its ability to partially support raft-like domain formation in ternary POPC:SPPC:Cholesterol (45:25:30) mixtures. This substitution is valuable for investigators seeking to eliminate sphingolipid-specific hydrogen-bonding contributions or ceramide metabolism variables while retaining a saturated, high-Tm lipid component in raft-mimetic formulations. The distinct glycolipid interaction profile of SPPC-containing rafts (binding abolished by 10% GD1a) further enables comparative studies of how raft structural composition modulates ganglioside-dependent membrane recognition events [3].

Structure-Function Studies of sn-2 Chain Dominance in Asymmetric Phospholipid Phase Behavior

SPPC provides a defined experimental platform for investigating the principle that sn-2 acyl chain length governs bilayer thermodynamic properties in asymmetric PCs. When paired with its positional isomer PSPC (16:0-18:0) and symmetric C17PC (17:0-17:0), SPPC enables systematic dissection of how acyl-chain positional asymmetry—independent of total carbon number or molecular weight—modulates membrane phase transition temperatures, pressure sensitivity, and gel-phase packing. This SPPC/PSPC isomer pair constitutes an essential toolkit for membrane biophysicists studying the molecular determinants of lipid bilayer material properties [1].

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